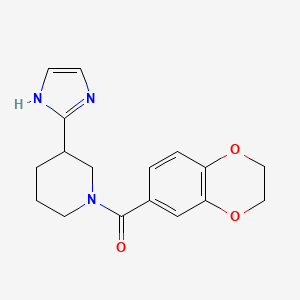
3-(1,3-苯并二氧杂环-5-基)-N-(4-甲氧基苄基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of similar acrylamide derivatives involves multi-step reactions, starting from basic aromatic compounds and acrylamides. For example, the synthesis of N-(2-acetylbenzofuran-3-yl)acrylamide monomer was achieved in two steps, beginning with the reaction of 1-chloroacetone with 2-hydroxy-benzonitrile under basic conditions, followed by reaction with acryloyl chloride and triethylamine at low temperatures (Barım & Akman, 2019). This method showcases the general approach to synthesizing acrylamide derivatives through the formation of intermediate compounds and subsequent acylation.
Molecular Structure Analysis
The molecular structure of acrylamide derivatives is often determined using spectroscopic methods and quantum chemical calculations. In the case of N-(2-acetylbenzofuran-3-yl)acrylamide, UV-Vis, FT-IR, and 1H NMR measurements were utilized, and the electronic properties were analyzed through DFT methods, highlighting the compound's chemical activity and charge transfer within the molecule (Barım & Akman, 2019).
Chemical Reactions and Properties
The chemical reactivity and interactions of acrylamide derivatives can be complex. For instance, the study of N-hydroxy-1,2-disubstituted-1H-benzimidazol-5-yl acrylamides as novel histone deacetylase inhibitors showed how modifications at specific positions can significantly alter biological activity, demonstrating the critical role of chemical structure in determining reactivity and potential applications (Wang et al., 2009).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are key to understanding the behavior of acrylamide derivatives. The crystal structure of N-p-Methylbenzyl benzamide, for example, was determined using single-crystal X-ray diffraction, providing insights into intermolecular hydrogen bonds and the arrangement of molecules in the solid state (Luo & Huang, 2004).
Chemical Properties Analysis
Chemical properties such as reactivity, stability, and interactions with other compounds are essential for understanding the potential uses of acrylamide derivatives. Studies have explored the synthesis and reactions of pyrazolines using acrylamide derivatives as starting materials, demonstrating the versatility and reactivity of these compounds in forming heterocyclic derivatives (Abdulla et al., 2013).
科学研究应用
有机化学中的合成与表征
该化合物已被用于新化学实体的合成和表征,为有机化学研究做出了贡献。例如,研究探索了涉及丙烯酰胺结构的新衍生物的合成、表征和细胞毒性,以作为潜在的抗癌特性。这些研究重点关注合成的化学方法和合成化合物的生物活性,为其在医学和药学科学中的潜在应用提供了见解 (Ashraf S. Hassan, T. Hafez, & Souad A. Osman, 2014)。
生物和药理活性
尽管特别排除了药物使用和剂量信息,但值得注意的是,与 3-(1,3-苯并二氧杂环-5-基)-N-(4-甲氧基苄基)丙烯酰胺相关的化合物已被研究其生物和药理活性。例如,对含有丙烯酰胺结构的组蛋白脱乙酰酶的苯并咪唑和咪唑抑制剂的研究表明,它们在纳摩尔抑制人组蛋白脱乙酰酶方面具有潜力,对癌症治疗和其他疾病具有影响 (J. Bressi et al., 2010)。
材料科学与工程应用
在材料科学中,丙烯酰胺衍生物因其在创造具有独特性能的新材料中的用途而被探索。例如,对多层聚电解质薄膜中取代的苯甲酸苄酯的光水解的研究探讨了这些化合物在开发响应性和功能性材料中的潜力 (Anton W. Jensen et al., 2004)。
生物医学应用
丙烯酰胺衍生物也在生物医学应用中得到研究,例如在用于药物递送系统的可生物降解水凝胶的设计和制备中。这些研究旨在开发能够以受控方式有效递送治疗剂的材料,突出了丙烯酰胺衍生物在推进生物医学技术方面的多功能性和潜力 (C. Elvira et al., 2002)。
属性
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-[(4-methoxyphenyl)methyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-21-15-6-2-14(3-7-15)11-19-18(20)9-5-13-4-8-16-17(10-13)23-12-22-16/h2-10H,11-12H2,1H3,(H,19,20)/b9-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSCKAORIMXMPR-WEVVVXLNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)C=CC2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CNC(=O)/C=C/C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(1,3-benzodioxol-5-yl)-N-(4-methoxybenzyl)prop-2-enamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-(4,5-dimethyl-1H-imidazol-1-yl)-6-[4-(2,2-dimethylpropanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5547527.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(phenylacetyl)-1-piperazinyl]pyridazine](/img/structure/B5547537.png)
![2-phenyl-3-(phenylthio)imidazo[1,2-a]pyridine](/img/structure/B5547551.png)

![N-[(1R,2R)-2-(benzyloxy)cyclopentyl]-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5547567.png)
![4-chloro-N'-[2-(2-propyn-1-yloxy)benzylidene]benzenesulfonohydrazide](/img/structure/B5547572.png)
![N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-2-phenoxyacetohydrazide](/img/structure/B5547573.png)

![(1S*,5R*)-6-benzyl-3-[5-(hydroxymethyl)-2-furoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5547585.png)
![4,8-diethoxy-1,3-dimethylcyclohepta[c]pyrrole](/img/structure/B5547586.png)
![4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]-2-methyl-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B5547593.png)
![3-(3-methoxyphenyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B5547606.png)
![N-(2-furylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5547610.png)